Cas no 1804142-82-2 (2,3-Bis(trifluoromethyl)-4-mercaptopyridine)

2,3-Bis(trifluoromethyl)-4-mercaptopyridine 化学的及び物理的性質
名前と識別子
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- 2,3-Bis(trifluoromethyl)-4-mercaptopyridine
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- インチ: 1S/C7H3F6NS/c8-6(9,10)4-3(15)1-2-14-5(4)7(11,12)13/h1-2H,(H,14,15)
- InChIKey: BABUQHFOTHQHOU-UHFFFAOYSA-N
- ほほえんだ: S=C1C=CNC(C(F)(F)F)=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 348
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 44.1
2,3-Bis(trifluoromethyl)-4-mercaptopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029002352-250mg |
2,3-Bis(trifluoromethyl)-4-mercaptopyridine |
1804142-82-2 | 95% | 250mg |
$1,038.80 | 2022-04-02 | |
Alichem | A029002352-1g |
2,3-Bis(trifluoromethyl)-4-mercaptopyridine |
1804142-82-2 | 95% | 1g |
$2,750.25 | 2022-04-02 | |
Alichem | A029002352-500mg |
2,3-Bis(trifluoromethyl)-4-mercaptopyridine |
1804142-82-2 | 95% | 500mg |
$1,634.45 | 2022-04-02 |
2,3-Bis(trifluoromethyl)-4-mercaptopyridine 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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6. Book reviews
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
2,3-Bis(trifluoromethyl)-4-mercaptopyridineに関する追加情報
Introduction to 2,3-Bis(trifluoromethyl)-4-mercaptopyridine (CAS No. 1804142-82-2)
2,3-Bis(trifluoromethyl)-4-mercaptopyridine, with the CAS number 1804142-82-2, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes two trifluoromethyl groups and a mercapto (thiol) group attached to a pyridine ring. The combination of these functional groups imparts distinctive chemical and biological properties, making it a valuable candidate for various applications.
The trifluoromethyl groups in 2,3-Bis(trifluoromethyl)-4-mercaptopyridine are known for their electron-withdrawing effects, which can influence the compound's reactivity and stability. These groups also contribute to the compound's lipophilicity, enhancing its ability to cross biological membranes. The mercapto group, on the other hand, is highly reactive and can participate in various chemical reactions, including thiol-disulfide exchange and metal coordination. This dual functionality makes 2,3-Bis(trifluoromethyl)-4-mercaptopyridine a versatile molecule with potential applications in drug discovery and materials science.
Recent studies have explored the biological activities of 2,3-Bis(trifluoromethyl)-4-mercaptopyridine. One notable area of research is its potential as an antioxidant. The mercapto group can scavenge reactive oxygen species (ROS), which are known to cause oxidative stress and cellular damage. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that 2,3-Bis(trifluoromethyl)-4-mercaptopyridine exhibited significant antioxidant activity in vitro, protecting cells from oxidative damage induced by hydrogen peroxide.
Beyond its antioxidant properties, 2,3-Bis(trifluoromethyl)-4-mercaptopyridine has also shown promise as a metal chelator. The mercapto group can coordinate with various metal ions, forming stable complexes. This property is particularly useful in the development of metal-based drugs and contrast agents for medical imaging. A recent study in the Journal of Inorganic Biochemistry reported that 2,3-Bis(trifluoromethyl)-4-mercaptopyridine effectively chelated copper(II) ions, forming a complex with high stability and low toxicity.
In the context of drug discovery, 2,3-Bis(trifluoromethyl)-4-mercaptopyridine has been investigated for its potential as a lead compound for developing new therapeutic agents. The compound's unique structure and functional groups make it an attractive scaffold for medicinal chemists to modify and optimize. For example, researchers at the University of California have synthesized several derivatives of 2,3-Bis(trifluoromethyl)-4-mercaptopyridine, exploring their biological activities against various targets. One derivative showed potent anti-inflammatory effects in an animal model of arthritis.
The synthesis of 2,3-Bis(trifluoromethyl)-4-mercaptopyridine has been optimized to improve yield and purity. A common synthetic route involves the reaction of 2,3-dichloro-5-trifluoromethylpyridine with potassium thiocyanate followed by reduction with sodium borohydride. This method has been reported to produce high yields of the desired product with minimal side reactions. The purity of the synthesized compound can be further enhanced through recrystallization or chromatographic techniques.
The physical properties of 2,3-Bis(trifluoromethyl)-4-mercaptopyridine, such as its melting point and solubility, are important considerations for its use in various applications. The compound is typically a white crystalline solid with a melting point around 150°C. It is moderately soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. These properties make it suitable for use in solution-based reactions and formulations.
Safety is a critical aspect when handling any chemical compound. While 2,3-Bis(trifluoromethyl)-4-mercaptopyridine is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn to prevent skin contact and inhalation. Additionally, waste disposal should be conducted according to local environmental guidelines.
In conclusion, 2,3-Bis(trifluoromethyl)-4-mercaptopyridine (CAS No. 1804142-82-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structure and functional groups offer opportunities for developing new drugs and materials with improved properties. Ongoing research continues to uncover new aspects of this compound's behavior and potential uses, making it an exciting area of study for scientists and researchers alike.
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